Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid
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Overview
Description
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as activated manganese dioxide or palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in solvents such as toluene.
Reduction: Typically involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by bases like sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide, toluene, reflux conditions.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Sodium hydride, dimethylformamide, room temperature.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cell function and apoptosis .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Shares a similar fused ring system but differs in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system, leading to different chemical properties and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid is unique due to its specific ring fusion and the position of nitrogen atoms, which confer distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINMNRMUSQXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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